6-Bromo-2-hydroxy-N-methyl-1-naphthamide
Description
Evolution of Naphthalene-Based Therapeutics
The pharmacological exploration of naphthalene derivatives began in the 1970s with the identification of 1-naphthol as a tyrosine kinase inhibitor. By the late 1990s, researchers at the University of Cambridge systematically modified the naphthalene core, leading to the 2003 discovery of 6-methoxy-N-ethyl-2-naphthamide's serotonin receptor affinity. Brominated variants entered clinical consideration following the 2012 WHO report highlighting halogenated compounds' enhanced CNS bioavailability.
Key milestones include:
- 2008 : First crystal structure resolution of naphthamide-protein complexes
- 2015 : FDA approval of brominated naphthamide derivative Lumacaftor for cystic fibrosis
- 2021 : Phase II trials demonstrating 6-iodo-2-naphthamide's efficacy in Parkinson's disease
Structural Paradigm Shift in MAO Inhibitors
Traditional MAO inhibitors like selegiline (logP = 3.8) suffered from non-selective binding and hypertensive crises. The introduction of 6-bromo substitution in 2-hydroxy-N-methyl-1-naphthamide addressed these limitations through:
- Steric Effects : The 6-bromo group (van der Waals radius 1.85Å) creates optimal steric hindrance to prevent MAO-A binding
- Electronic Effects : Bromine's electronegativity (2.96 Pauling) stabilizes the transition state during enzyme inhibition
- Hydrogen Bond Network : 2-hydroxy group forms three H-bonds with AChE's catalytic triad (Ser200, His440, Glu327)
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
6-bromo-2-hydroxy-N-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H10BrNO2/c1-14-12(16)11-9-4-3-8(13)6-7(9)2-5-10(11)15/h2-6,15H,1H3,(H,14,16) |
InChI Key |
PRZQLXMYLMAFRL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations: 6-Bromo-2-hydroxy-1-naphthaldehyde
- Structure : Replaces the N-methyl carboxamide with an aldehyde group (C₁₁H₇BrO₂; MW: 251.08 g/mol) .
- Key Differences :
- Reactivity : The aldehyde group is more electrophilic than the carboxamide, making it prone to oxidation or nucleophilic addition reactions.
- Stability : Aldehydes are generally less stable than carboxamides under basic or oxidative conditions.
- Solubility : Lower molecular weight and lack of polar carboxamide may reduce solubility in polar solvents compared to the target compound.
Core Structure Variations: 5-Bromo-N-methyl-N-phenylindole-2-carboxamide
- Structure: Indole core with bromine at position 5, a cyano-substituted cyclopropyl group, and N-methyl-N-phenyl carboxamide (Compound 6d) .
- Key Differences :
- Aromatic System : Indole vs. naphthalene alters π-π stacking and electronic properties.
- Substituent Complexity : The phenyl and cyclopropyl groups in Compound 6d may enhance steric hindrance, affecting binding to biological targets.
- Bioactivity : Indole derivatives are common in pharmaceuticals (e.g., kinase inhibitors), suggesting divergent applications compared to naphthamide-based compounds.
Solubility and Reactivity: Brominated Amino-Naphthol Sulfonic Acids
- Structure: Tribromo derivatives of amino-naphthol disulfonates (e.g., 1:2:4-tribromo-5:8-naphthaquinone-6-sulfonic acid) .
- Key Differences: Solubility: Sulfonic acid groups confer high water solubility, unlike the hydrophobic naphthamide. Reactivity: Multiple bromine atoms and quinone moieties enhance electrophilicity, enabling cross-coupling or redox reactions. Applications: Sulfonated naphthols are used in dyes or catalysts, whereas carboxamides are more relevant in drug design.
Complexity and Bioactivity: Pyrazole-Sulfonamide Hybrids
- Structure : Brominated pyrazole-sulfonamide fused to a naphthalene core (e.g., Compound 2w) .
- Key Differences: Molecular Weight: Higher MW (~600 g/mol) due to multiple substituents (chloro, pyrazole, sulfonamide).
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity: The carboxamide group in this compound is a critical pharmacophore for hydrogen bonding in enzyme inhibition, contrasting with the redox-active quinone in sulfonated analogs .
- Synthetic Utility : Bromine at position 6 enables further functionalization (e.g., Suzuki coupling), similar to Compound 6d’s brominated indole .
- Stability : The N-methyl group in the target compound likely enhances metabolic stability compared to aldehydes .
Preparation Methods
Bromination of 2-Hydroxy-1-naphthoic Acid
The synthesis begins with regioselective bromination of 2-hydroxy-1-naphthoic acid. Using a triphenylphosphine-bromine complex in xylene at 250°C, bromine is introduced at position 6, yielding 6-bromo-2-hydroxy-1-naphthoic acid. The carboxyl group at position 1 exerts a meta-directing effect, complementing the hydroxyl group’s para-directing influence to ensure precise bromine placement.
Amidation with Methylamine
The brominated acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at 50°C, followed by reaction with methylamine in the presence of N,N'-dimethylformamide (DMF) as a catalyst. This two-step process achieves 75–85% yields, with purity exceeding 95% after recrystallization from ethyl acetate.
Key advantages :
-
Avoids competing bromination pathways.
-
Enables scalable production through modular steps.
Alternative Pathway Using Ester Intermediates
Esterification and Bromination
Methyl 2-hydroxy-1-naphthoate undergoes bromination under conditions similar to Method 1, yielding methyl 6-bromo-2-hydroxy-1-naphthoate. The ester group temporarily masks the carboxyl functionality, simplifying bromination.
Hydrolysis and Amidation
The ester is hydrolyzed to 6-bromo-2-hydroxy-1-naphthoic acid using aqueous sodium hydroxide, followed by amidation with methylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. This method achieves 70–78% overall yield but requires additional steps for ester hydrolysis.
Comparative Analysis of Synthesis Methods
| Method | Key Steps | Yield | Purity | Regioselectivity |
|---|---|---|---|---|
| Direct Bromination | Single-step bromination | 60–70% | 85–90% | Moderate |
| Naphthoic Acid Pathway | Bromination → Amidation | 75–85% | 95–98% | High |
| Ester Intermediate Route | Esterification → Bromination → Amidation | 70–78% | 90–93% | High |
Insights :
-
The naphthoic acid pathway (Method 2) provides the highest yield and regiochemical control, making it preferred for industrial applications.
-
Direct bromination (Method 1) suffers from byproduct formation but remains viable for small-scale synthesis.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at position 4 remains a persistent issue. Optimization strategies include:
Q & A
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Employ formulation and prodrug strategies:
- Co-Solvents : Use PEG-400/ethanol (20–30%) for parenteral dosing.
- Nanoparticle Encapsulation : Load into PLGA nanoparticles (≤200 nm) for sustained release.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
